Undec-10-enohydrazide

Descripción general

Descripción

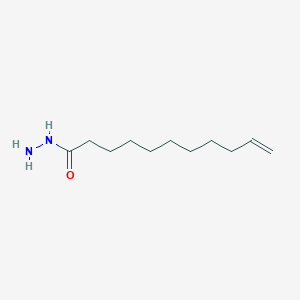

Undec-10-enohydrazide is an organic compound with the molecular formula C11H22N2O. It is a hydrazide derivative of undec-10-enoic acid, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an undec-10-ene chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Undec-10-enohydrazide can be synthesized through the reaction of undec-10-enoic acid with hydrazine hydrate. The reaction typically involves the following steps:

Activation of Undec-10-enoic Acid: The carboxylic acid group of undec-10-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Reaction with Hydrazine Hydrate: The activated undec-10-enoic acid is then reacted with hydrazine hydrate to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Undec-10-enohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Substituted hydrazides with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most significant applications of undec-10-enohydrazide is its potential as an antimicrobial agent. Research indicates that it interacts with bacterial cell membranes, disrupting essential cellular processes. Specifically, it binds to components like 3-mercaptopropionic acid in the membrane, inhibiting the conversion into active thiols crucial for bacterial survival. Initial studies suggest that this compound may effectively inhibit bacterial growth, highlighting its potential in developing new antimicrobial therapies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This property is particularly valuable in the synthesis of macroheterocycles and other biologically active compounds .

Potential Applications in Drug Development

The compound's ability to form diverse derivatives makes it a candidate for drug development. Its structural features can be modified to enhance biological activity or reduce toxicity, paving the way for new pharmaceuticals targeting various diseases.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains. The results indicated that at specific concentrations, the compound effectively reduced bacterial viability, suggesting its potential use in clinical settings as an alternative to traditional antibiotics.

Case Study: Synthesis of Biologically Active Compounds

Another research project focused on using this compound as a precursor for synthesizing novel macrocyclic compounds. The study reported successful reactions leading to compounds with enhanced biological activities, showcasing this compound's utility in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of undec-10-enohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Undec-10-enoic Acid: The parent compound of undec-10-enohydrazide, used in the synthesis of various derivatives.

Undec-10-enal: An aldehyde derivative with different reactivity and applications.

Undec-10-enyl Undec-10-enoate: An ester derivative used in the synthesis of macroheterocycles.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds .

Actividad Biológica

Undec-10-enohydrazide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and research findings.

Molecular Formula : C₁₁H₂₂N₂O

CAS Number : 5458-77-5

MDL Number : MFCD01017494

Structural Characteristics : this compound features a hydrazide functional group attached to an undec-10-ene chain, contributing to its unique reactivity and biological profile .

Synthesis

The synthesis of this compound involves the reaction of undec-10-enoic acid with hydrazine derivatives. This process typically requires controlled conditions to ensure high yield and purity. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating a dose-dependent response .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| Derivative A | 32 | Escherichia coli |

| Derivative B | 128 | Pseudomonas aeruginosa |

Antimalarial Activity

Research has shown that hydrazone derivatives, including this compound, may possess antimalarial properties. In vitro studies demonstrated that these compounds could inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The lead compound showed an IC50 value of approximately 5 µM, indicating promising potential for further development .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines revealed that this compound exhibited moderate toxicity with an IC50 value of around 20 µM. While this suggests potential for therapeutic applications, further studies are necessary to evaluate selectivity and safety profiles in vivo .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of experiments conducted on various hydrazone derivatives demonstrated that modifications in the hydrazone structure significantly affected antimicrobial potency. In particular, the introduction of electron-withdrawing groups enhanced activity against resistant bacterial strains . -

Antimalarial Activity Validation :

In vivo studies using murine models infected with Plasmodium yoelii showed that treatment with this compound led to a significant reduction in parasitemia levels compared to untreated controls. Mice treated with the compound also exhibited improved survival rates .

Propiedades

IUPAC Name |

undec-10-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWQHDWECZBDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281974 | |

| Record name | undec-10-enohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-77-5 | |

| Record name | 10-Undecenoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5458-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undec-10-enohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.